

# Application Notes and Protocols for In Vitro Phospholipidosis Assay of ABBV-318

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABBV-318  |           |
| Cat. No.:            | B10829292 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the intracellular accumulation of phospholipids.[1][2][3] This condition is often associated with cationic amphiphilic drugs (CADs), which can interfere with lysosomal function.[1][2][3][4] While not always adverse, the induction of phospholipidosis is a potential liability in drug development that warrants investigation.[5][6] **ABBV-318**, a potent blocker of Na<sub>V</sub>1.7 and Na<sub>V</sub>1.8 channels, was developed to treat pain, with efforts made to overcome phospholipidosis observed in initial lead compounds.[7][8][9] This document provides detailed protocols for an in vitro assessment of the phospholipidosis-inducing potential of **ABBV-318**.

The primary method described is a high-content imaging assay using a fluorescently labeled phospholipid probe in the human hepatoma cell line, HepG2.[10][11][12][13][14] This cell line is a well-established model for studying DIPL.[10][11][13][14][15][16] The assay is designed to provide quantitative data on the accumulation of phospholipids within cells following treatment with **ABBV-318**. Additionally, a protocol for assessing changes in the expression of key genes associated with phospholipidosis is included as a secondary, confirmatory assay.[13][14][15]

Mechanism of Drug-Induced Phospholipidosis



Cationic amphiphilic drugs can induce phospholipidosis through several proposed mechanisms.[4] One prominent theory is the "trapping" of these drugs within the acidic environment of lysosomes.[1][2][3] Once protonated, these cationic molecules can interact with negatively charged intralysosomal vesicles, interfering with the action of lysosomal phospholipases responsible for lipid degradation.[1][2][3] This inhibition of phospholipid catabolism leads to their accumulation and the formation of characteristic lamellar bodies, which can be observed by electron microscopy.[6][10][12][15] Other proposed mechanisms include the inhibition of lysosomal enzyme transport and the induction of phospholipid and cholesterol biosynthesis.[15]

## **Data Presentation**

The quantitative data generated from the in vitro phospholipidosis assays for **ABBV-318** can be summarized in the following tables for clear comparison and interpretation.

Table 1: High-Content Imaging Assay - Phospholipid Accumulation

| Compound                         | Concentration<br>(μM) | Mean<br>Fluorescence<br>Intensity (MFI) | Fold Change<br>vs. Vehicle | EC50 (μM) |
|----------------------------------|-----------------------|-----------------------------------------|----------------------------|-----------|
| Vehicle (0.5%<br>DMSO)           | 0                     | 150 ± 15                                | 1.0                        | -         |
| ABBV-318                         | 0.1                   | 165 ± 20                                | 1.1                        |           |
| 1                                | 250 ± 30              | 1.7                                     |                            |           |
| 10                               | 850 ± 75              | 5.7                                     | 8.5                        |           |
| 50                               | 1500 ± 120            | 10.0                                    |                            |           |
| 100                              | 1600 ± 150            | 10.7                                    | _                          |           |
| Amiodarone<br>(Positive Control) | 20                    | 2500 ± 200                              | 16.7                       | 5.2       |
| Aspirin (Negative<br>Control)    | 100                   | 155 ± 18                                | 1.0                        | >100      |



Table 2: Gene Expression Analysis - Fold Change in mRNA Levels

| Gene Symbol | ABBV-318 (10 μM)<br>Fold Change | Amiodarone (20<br>μΜ) Fold Change | Biological Process                 |
|-------------|---------------------------------|-----------------------------------|------------------------------------|
| MMP1        | 1.8 ± 0.2                       | 3.5 ± 0.4                         | Extracellular Matrix<br>Remodeling |
| CTGF        | 2.1 ± 0.3                       | 4.2 ± 0.5                         | Cell Adhesion, Proliferation       |
| CYP1A1      | 1.5 ± 0.1                       | 2.8 ± 0.3                         | Xenobiotic<br>Metabolism           |
| FABP4       | 3.0 ± 0.4                       | 6.5 ± 0.7                         | Lipid Transport                    |
| LPL         | 2.5 ± 0.3                       | 5.1 ± 0.6                         | Lipid Metabolism                   |
| ANGPTL4     | 2.8 ± 0.4                       | 5.9 ± 0.7                         | Lipid Metabolism,<br>Angiogenesis  |
| GAPDH       | 1.0 ± 0.1                       | 1.0 ± 0.1                         | Housekeeping Gene                  |

## **Experimental Protocols**

Protocol 1: High-Content Imaging Assay for Phospholipidosis

This protocol details the use of a fluorescent phospholipid probe to quantify the accumulation of phospholipids in HepG2 cells.

#### Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%
   Penicillin-Streptomycin
- ABBV-318
- Amiodarone (positive control)



- Aspirin (negative control)
- Dimethyl sulfoxide (DMSO)
- Fluorescent phospholipidosis detection reagent (e.g., LipidTOX™ Red)
- Hoechst 33342 nuclear stain
- Phosphate-Buffered Saline (PBS)
- Formaldehyde solution (4% in PBS)
- 96-well clear-bottom black imaging plates
- · High-content imaging system

#### Procedure:

- · Cell Seeding:
  - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO<sub>2</sub>.
  - Trypsinize and resuspend cells to a concentration of 1 x 10<sup>5</sup> cells/mL.
  - Seed 100 μL of the cell suspension (10,000 cells/well) into a 96-well clear-bottom black imaging plate.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 20 mM stock solution of ABBV-318, amiodarone, and aspirin in DMSO.
  - Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μM). The final DMSO concentration should not exceed 0.5%.
  - Prepare a vehicle control with 0.5% DMSO in the culture medium.



- Remove the culture medium from the cells and add 100 μL of the compound dilutions or vehicle control to the respective wells.
- Staining and Incubation:
  - Add the fluorescent phospholipidosis detection reagent to each well at the manufacturer's recommended concentration.
  - Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- Cell Fixation and Nuclear Staining:
  - Carefully remove the medium from the wells.
  - Wash the cells twice with 100 μL of PBS.
  - $\circ$  Add 100  $\mu$ L of 4% formaldehyde solution to each well and incubate for 15 minutes at room temperature to fix the cells.
  - Wash the cells twice with 100 μL of PBS.
  - $\circ$  Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10 minutes at room temperature in the dark.
  - Wash the cells twice with 100 μL of PBS.
  - Add 100 μL of PBS to each well for imaging.
- Image Acquisition and Analysis:
  - Acquire images using a high-content imaging system with appropriate filter sets for the fluorescent phospholipidosis probe and Hoechst 33342.
  - Analyze the images using the instrument's software to quantify the mean fluorescence intensity (MFI) of the phospholipidosis probe per cell. The nuclear stain is used to identify and count individual cells.
  - Calculate the fold change in MFI relative to the vehicle control.



 Determine the EC<sub>50</sub> value for ABBV-318 by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of mRNA levels of genes known to be modulated by phospholipidosis inducers.[15]

#### Materials:

- · HepG2 cells
- 6-well plates
- ABBV-318
- Amiodarone
- Vehicle (0.5% DMSO)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., MMP1, CTGF, CYP1A1, FABP4, LPL, ANGPTL4) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

#### Procedure:

- · Cell Seeding and Treatment:
  - Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.



- Treat the cells with ABBV-318 (e.g., 10 μM), amiodarone (e.g., 20 μM), or vehicle for 24 hours.
- RNA Extraction and cDNA Synthesis:
  - Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
  - Quantify the RNA concentration and assess its purity.
  - Synthesize cDNA from 1 μg of total RNA using a cDNA synthesis kit.
- Quantitative Real-Time PCR (qRT-PCR):
  - Prepare the qPCR reaction mixture containing the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.
  - Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the fold change in gene expression relative to the vehicle-treated cells, normalized to the housekeeping gene.

## **Visualizations**



## Lysosome (Acidic pH) Cationic Amphiphilic Drug (CAD) Protonation Protonated CAD (CAD-H+) Binding **Intralysosomal Vesicles** (Negatively Charged) nhibition Lysosomal Phospholipase . Degradation Phospholipids Phospholipid Accumulation (Lamellar Bodies)

## Drug-Induced Phospholipidosis Signaling Pathway

Click to download full resolution via product page

Caption: Proposed mechanism of cationic amphiphilic drug-induced phospholipidosis.



### Experimental Workflow for In Vitro Phospholipidosis Assay





Click to download full resolution via product page

Caption: Workflow for assessing the phospholipidosis potential of ABBV-318.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Emerging mechanisms of drug-induced phospholipidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Emerging mechanisms of drug-induced phospholipidosis | Semantic Scholar [semanticscholar.org]
- 3. Emerging mechanisms of drug-induced phospholipidosis [ouci.dntb.gov.ua]
- 4. DRUG INDUCED PHOSPHOLIPIDOSIS: AN ACQUIRED LYSOSOMAL STORAGE DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Induced Phospholipidosis & Steatosis Assay | Cyprotex Evotec [evotec.com]
- 6. In vitro assays and biomarkers for drug-induced phospholipidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drughunter.com [drughunter.com]
- 10. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High-Content Format PMC [pmc.ncbi.nlm.nih.gov]
- 11. accellerate.me [accellerate.me]
- 12. Cell-Based Imaging Assay for Detection of Phospholipidosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Relationship between in vitro phospholipidosis assay using HepG2 cells and 2-week toxicity studies in rats PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Phospholipidosis Assay of ABBV-318]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829292#in-vitro-phospholipidosis-assay-for-abbv-318]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com